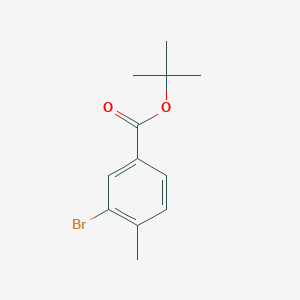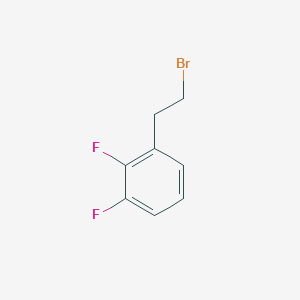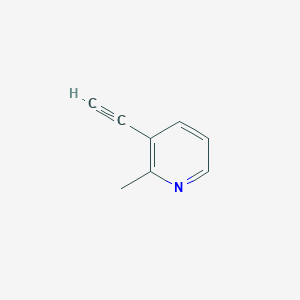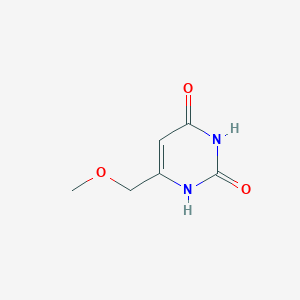
Tert-butyl 3-bromo-4-methylbenzoate
概要
説明
Tert-butyl 3-bromo-4-methylbenzoate is an organic compound with the molecular formula C₁₂H₁₅BrO₂. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a bromine atom and a methyl group. This compound is used in various chemical reactions and has applications in scientific research.
作用機序
Target of Action
Tert-butyl 3-bromo-4-methylbenzoate is a chemical compound used in organic synthesis. The primary targets of this compound are typically other organic molecules in a reaction mixture. It can act as a reagent, reacting with these targets to facilitate the formation of new chemical bonds .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it can participate in deprotection reactions, where it facilitates the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers . This interaction results in changes to the molecular structure of the target compounds, enabling the progression of the synthetic pathway .
Biochemical Pathways
In the context of organic synthesis, the term “biochemical pathways” refers to the sequence of reactions that a compound undergoes to transform from one form to another. This compound can be involved in several synthetic pathways, depending on the specific reactions it is used in .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (27115 g/mol) , can influence its behavior in a reaction mixture .
Result of Action
The action of this compound results in the transformation of target molecules, facilitating the synthesis of new organic compounds . The specific molecular and cellular effects depend on the nature of the reaction and the other compounds present .
生化学分析
Biochemical Properties
Tert-butyl 3-bromo-4-methylbenzoate plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as esterification and bromination. The compound’s bromine atom can participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis . Additionally, this compound can interact with biomolecules through hydrogen bonding and van der Waals forces, influencing the overall reaction kinetics and product formation.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of specific kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. For example, this compound may act as a competitive inhibitor for certain enzymes, binding to the active site and preventing substrate access . Additionally, the compound can induce conformational changes in proteins, altering their function and stability. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are essential for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and inflammation . Threshold effects have been observed, where specific dosages result in significant changes in cellular and physiological responses. These findings highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic reactions can lead to the formation of metabolites with different biological activities and properties. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation. These interactions play a critical role in determining the compound’s bioavailability and overall biological activity.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function within cells. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes. The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular function.
準備方法
Synthetic Routes and Reaction Conditions
Tert-butyl 3-bromo-4-methylbenzoate can be synthesized through the esterification of 3-bromo-4-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with a strong acid like sulfuric acid or p-toluenesulfonic acid as the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.
化学反応の分析
Types of Reactions
Tert-butyl 3-bromo-4-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Products include tert-butyl 3-amino-4-methylbenzoate, tert-butyl 3-thio-4-methylbenzoate, etc.
Reduction: Tert-butyl 3-bromo-4-methylbenzyl alcohol.
Oxidation: Tert-butyl 3-bromo-4-carboxybenzoate.
科学的研究の応用
Tert-butyl 3-bromo-4-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-bromo-3-methylbenzoate
- Tert-butyl 3-bromo-4-methylphenylacetate
- Tert-butyl 3-bromo-4-methylbenzamide
Uniqueness
Tert-butyl 3-bromo-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both a bromine atom and a methyl group allows for selective functionalization and modification, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
tert-butyl 3-bromo-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOLYFYFBRHPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476526 | |
| Record name | t-butyl 3-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160952-57-8 | |
| Record name | t-butyl 3-bromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)


